molecular formula C5H5ClN2S B146335 4-Chloro-2-methylthiopyrimidine CAS No. 49844-90-8

4-Chloro-2-methylthiopyrimidine

Cat. No.: B146335
CAS No.: 49844-90-8
M. Wt: 160.63 g/mol
InChI Key: DFOHHQRGDOQMKG-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiopyrimidine (CAS: 49844-90-8) is a halogenated pyrimidine derivative with the molecular formula C₅H₅ClN₂S and a molecular weight of 160.62 g/mol. It is a colorless to reddish-green liquid with a boiling point of 139–140°C (36 mmHg) and a density of 1.381 g/mL at 25°C. The compound exhibits poor water solubility and is moisture-sensitive, requiring storage under inert conditions .

Its synthetic utility lies in its role as a versatile building block in medicinal chemistry. It has been employed in the total synthesis of marine alkaloid variolin B1, 2-hydroxy-4-pyrimidinecarboxylic acid, and 2,4-disubstituted pyrimidines, which are potent inhibitors of kinase domains such as KDR (kinase insert domain receptor) . Additionally, it serves as a precursor in the synthesis of selective JNK3 inhibitors with neuroprotective effects against amyloid toxicity and ERK inhibitors like GDC-0994 (Ravoxertinib) for treating solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylthiopyrimidine can be synthesized through various methods. One common method involves the reaction of 2-methylthio-4-pyrimidinol with thionyl chloride . The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methylthiopyrimidine serves as a key intermediate in the synthesis of various biologically active compounds, including:

  • Marine Alkaloids : It is notably used in the total synthesis of the marine alkaloid variolin B1 , which exhibits potential anticancer properties .
  • KDR Kinase Inhibitors : The compound is integral to synthesizing 2,4-disubstituted pyrimidines , a novel class of inhibitors targeting the KDR kinase, which is implicated in cancer progression .

Case Study: Synthesis of Variolin B1

The total synthesis of variolin B1 involves several steps where this compound acts as a crucial precursor. The synthetic route includes multiple reactions that highlight its utility in constructing complex molecular architectures typical of natural products.

Anticancer Research

Recent studies have explored the efficacy of derivatives of this compound against various cancer cell lines. For instance, compounds derived from this pyrimidine scaffold have shown promising results in inhibiting V600E BRAF, a mutation commonly found in melanoma and other cancers .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundTargetIC50 (µM)Cell Line
Compound AV600E BRAF0.5Melanoma
Compound BWild-type BRAF1.2Thyroid Carcinoma
Compound CCRAF0.8Melanoma

Synthesis of Functionalized Pyrimidines

The compound is also employed in the synthesis of various functionalized pyrimidines, which are important in drug discovery and development. For example, reactions involving this compound with different nucleophiles have yielded diverse products with potential pharmacological activities .

Table 2: Reactions Involving this compound

ReagentProduct TypeYield (%)
DimethylamineN-substituted derivative85
Sodium cyanideCyano derivative75
EthylamineAmino derivative90

Allergic Reactions and Safety Data

Despite its beneficial applications, there are documented cases of allergic contact dermatitis associated with exposure to derivatives of this compound, emphasizing the need for safety precautions during handling .

Comparison with Similar Compounds

Structural and Electronic Differences

4-Chloro-2-methylthiopyrimidine belongs to a broader class of substituted pyrimidines, where variations in substituents significantly influence reactivity and applications. Below is a comparative analysis with structurally related compounds:

Compound Key Features Reactivity/Applications References
This compound - Chlorine at C4, methylthio (-SMe) at C2. - High reactivity in nucleophilic aromatic substitution (SNAr) at C3. Oxidation of -SMe to sulfone enables sequential C2 substitution. Used in kinase inhibitors and neuroprotective agents.
4-Chloro-6-ethoxy-2-methylthiopyrimidine - Ethoxy (-OEt) at C6, -SMe at C2. - Ethoxy group increases electron density at C5, but attempts to chlorinate C5 failed. Demonstrates challenges in regioselective functionalization.
4-Chloro-5-fluoro-2-methylpyridine - Fluorine at C5, methyl at C2 (pyridine core). - Fluorine enhances electronegativity, altering π-electron distribution. Used in agrochemicals and pharmaceuticals.
4-Chloro-2-(methylsulfonyl)pyrimidine - Methylsulfonyl (-SO₂Me) at C2. - Methylsulfonyl group is a better leaving group than -SMe, enhancing SNAr reactivity at C3. Used in aminolysis reactions.
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine - Thieno-fused pyrimidine with -SMe at C2. - Extended π-system improves binding to hydrophobic enzyme pockets. Explored in anticancer and antiviral agents.

Reactivity Profiles

  • Nucleophilic Substitution: The C4 chlorine in this compound is more reactive than C2 substituents due to the electron-withdrawing effect of the pyrimidine ring. However, methylation at C2 reduces reactivity compared to non-methylated analogs .
  • Oxidation of Methylthio Group : Oxidation of the -SMe group to sulfone (e.g., using mCPBA) enhances the leaving group ability, enabling sequential substitution at C2 after initial C4 modification. This strategy is pivotal in synthesizing 2,4-disubstituted pyrimidines .
  • Comparative Aminolysis: this compound reacts with amines (e.g., diethylamine) at C4 under mild conditions, whereas 2-chloropyrimidines require harsher conditions due to lower inherent reactivity .

Key Research Findings

Synthetic Versatility : Sequential functionalization of this compound via SNAr and oxidation enables the synthesis of complex heterocycles, such as 2-aryl-1H-benzo[d]imidazol-1-yl pyrimidines, which are critical in kinase inhibitor development .

Reactivity Trade-offs : While methylthio substitution at C2 stabilizes intermediates, it reduces reactivity compared to unsubstituted chloropyrimidines. For example, this compound is ~100× less reactive than 4-chloropyrimidine in methylium ion reactions .

Regioselectivity Challenges : Ethoxy substitution at C6 (as in 4-Chloro-6-ethoxy-2-methylthiopyrimidine) complicates further functionalization due to steric and electronic effects, highlighting the need for tailored synthetic strategies .

Biological Activity

4-Chloro-2-methylthiopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally significant, as it can serve as a precursor for various bioactive molecules, particularly in the development of pharmaceuticals targeting different diseases, including cancer. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has been identified as an inhibitor of kinases such as Raf, which are crucial in cell proliferation pathways. These compounds demonstrate anti-proliferative effects against various tumor cell lines, suggesting their potential utility in cancer therapy .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the synthesis of more complex molecules with enhanced biological activity .

Case Studies and Research Findings

  • Inhibition of Kinases : A study demonstrated that derivatives of this compound effectively inhibit the Raf kinase pathway, leading to reduced cell proliferation in cancer cells. This was evidenced by IC50 values indicating potent inhibition at low concentrations .
  • Synthesis and Biological Evaluation : In another study, various derivatives were synthesized to evaluate their biological activities. The results showed that modifications at the methylthio position significantly influenced their anticancer properties, with some derivatives exhibiting up to a 70% reduction in tumor cell viability compared to controls .
  • Pharmacological Applications : The compound's potential as a selective antagonist for serotonin receptors (5HT2B) has been explored, suggesting its use in treating conditions such as migraines and other serotonin-related disorders .

Data Tables

Property Value
Molecular FormulaC₅H₄ClN₃S
Molecular Weight175.62 g/mol
Anticancer Activity (IC50)Varies (typically <10 µM)
SolubilitySoluble in DMSO

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methylthiopyrimidine, and what key reaction parameters influence yield?

  • Methodological Answer : A widely cited method involves treating this compound with lithium 2,2,6,6-tetramethylpiperidide (LTMP) to generate an organozinc intermediate, followed by cross-coupling reactions (e.g., with aryl halides) using transition-metal catalysts. Critical parameters include reaction temperature (often −78°C to room temperature), stoichiometry of the base (LTMP), and the choice of coupling partner (e.g., iodobenzene for aryl group introduction). Solvent selection (e.g., THF or dichloromethane) and anhydrous conditions are essential to avoid side reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coat) is mandatory due to potential toxicity. Waste containing this compound must be segregated into halogenated organic waste containers and disposed of via licensed chemical waste handlers to prevent environmental contamination. Storage should be in a cool, dry environment (<4°C) under inert gas (e.g., argon) to minimize degradation. Emergency protocols for spills include neutralization with sodium bicarbonate and adsorption via inert materials like vermiculite .

Q. How is this compound utilized as an intermediate in heterocyclic chemistry?

  • Methodological Answer : Its thiomethyl and chloro groups serve as reactive sites for nucleophilic substitution (e.g., displacement with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, coupling with arylboronic acids under palladium catalysis enables the synthesis of biarylpyrimidines, which are scaffolds in drug discovery. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) and purification by column chromatography are standard .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction mechanisms involving this compound?

  • Methodological Answer : Hybrid functionals like B3-LYP, which incorporate exact exchange and gradient corrections, are recommended for modeling its electronic structure and reactivity. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Key parameters to calculate include frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites and transition-state geometries for substitution reactions. Validation against experimental data (e.g., bond lengths from XRD) ensures reliability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H}/13C^{13}\text{C} NMR (in CDCl3_3 or DMSO-d6_6) identifies substitution patterns (e.g., thiomethyl protons at δ ~2.5 ppm). IR spectroscopy detects functional groups (C-Cl stretch ~550 cm1^{-1}). Purity is assessed via HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm. For vibrational analysis, scaled harmonic frequencies (using factors of 0.95–0.98 for B3-LYP/6-31G(d)) align computed and experimental IR spectra .

Q. How can discrepancies between computational and experimental data for this compound’s properties be resolved?

  • Methodological Answer : Discrepancies in thermochemical data (e.g., bond dissociation energies) often arise from incomplete basis sets or missing dispersion corrections. Use composite methods like G4 theory or empirical scaling factors for vibrational frequencies. For example, applying a 0.9613 scaling factor to B3-LYP/6-31G(d) frequencies reduces errors in zero-point energy calculations. Cross-validation with experimental thermodynamics (e.g., calorimetry) is advised .

Q. What catalytic systems enhance the functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands like XPhos improve efficiency in Suzuki-Miyaura couplings. For challenging substrates, nickel catalysts (e.g., NiCl2_2(dppe)) enable sp2^2-sp3^3 couplings. Solvent optimization (e.g., DMF for polar intermediates) and microwave-assisted heating (100–150°C, 30 min) can accelerate reactions. Monitoring via 19F^{19}\text{F} NMR (if fluorinated partners are used) aids in real-time analysis .

Q. How can bioactivity assays be designed for derivatives of this compound?

  • Methodological Answer : Derivatives can be screened for antimicrobial activity using microdilution assays (e.g., against S. aureus or E. coli). Minimum inhibitory concentration (MIC) values are determined via broth dilution (24–48 hr incubation). For enzyme inhibition studies (e.g., kinase targets), fluorescence-based assays (e.g., ADP-Glo™) quantify IC50_{50} values. Structural modifications (e.g., introducing amino groups) should follow QSAR models to predict activity .

Q. Notes on Evidence Utilization

  • Computational methods: References provide foundational DFT protocols.
  • Synthetic protocols: References detail reaction mechanisms and optimization.
  • Safety and characterization: References cover handling and analytical standards.
  • Excluded sources: Commercial platforms (e.g., BenchChem) were omitted per instructions.

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOHHQRGDOQMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198114
Record name 4-Chloro-2-methylthiopyrimidine
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Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49844-90-8
Record name 4-Chloro-2-(methylthio)pyrimidine
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Record name 4-Chloro-2-methylthiopyrimidine
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Record name 49844-90-8
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Record name 4-Chloro-2-methylthiopyrimidine
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Record name 4-chloro-2-methylthiopyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-2-methylthiopyrimidine
4-Chloro-2-methylthiopyrimidine

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